molecular formula C8H11N5 B094773 Phenylbiguanide CAS No. 102-02-3

Phenylbiguanide

Cat. No. B094773
CAS RN: 102-02-3
M. Wt: 177.21 g/mol
InChI Key: CUQCMXFWIMOWRP-UHFFFAOYSA-N
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Description

Phenylbiguanide (PBG) is a 5-HT3 agonist used to study the role of 5-HT3 receptors in the central nervous system . It has been found to trigger dopamine release in the nucleus accumbens of rats . It serves as a building block for the synthesis of heterocyclic compounds .


Synthesis Analysis

Biguanides can be synthesized from amines, biguanides, and via miscellaneous transformations . A series of potent new biguanide derivatives have been produced via structural modification of the arylbiguanide scaffold . Homologation studies of aryl- (CH 2) n -biguanides (n=0–6) yielded highly potent derivatives with an appropriate alkylene linker length (n=5, 6) .


Molecular Structure Analysis

Phenylbiguanide is a biguanide in which one of the terminal nitrogen atoms is substituted by a phenyl group . Its molecular formula is C8H11N5 . The InChI is InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H, (H6,9,10,11,12,13) .


Physical And Chemical Properties Analysis

Phenylbiguanide has a molecular weight of 177.21 g/mol . The boiling point is 296°C/1mmHg (lit.) .

Scientific Research Applications

Electron Donor in Heterocyclic Synthesis

Phenylbiguanide has been used as an electron donor in heterocyclic synthesis . It reacts with some acceptors such as TCNE, TCNQ, CNIND, DCNQ, and CHL-o, to afford imidazole and pyrimidine derivatives . This is part of systematic efforts to obtain new heterocyclic systems .

Cardiovascular Reflexes

Numerous reports have appeared in the literature, describing the cardiovascular reflexes of arylbiguanides . This includes Phenylbiguanide, which has been studied for its effects on cardiovascular reflexes .

Agonists and Antagonists

Arylbiguanides, including Phenylbiguanide, have been studied for their roles as agonists and antagonists . This research has potential implications for understanding and treating various health conditions .

Visceral Reflexes

Research has also been conducted into the effects of arylbiguanides, including Phenylbiguanide, on visceral reflexes . This research could help to improve our understanding of these reflexes and how they can be influenced .

Physiological Activity

Phenylbiguanide has been studied for its physiological activity . This research could potentially lead to new insights into how this compound interacts with the body and its potential uses in medicine .

Industrial Applications

Arylbiguanides, including Phenylbiguanide, have been studied for their potential industrial applications . This research could lead to new uses for these compounds in various industries .

Activation of the Bezold-Jarisch Reflex

Phenylbiguanide has been used to activate the Bezold-Jarisch reflex in experimental studies . The Bezold-Jarisch reflex promotes parasympathetic activation with simultaneous inhibition of the sympathetic system . This research could have implications for treating inflammatory diseases .

Modulation of Inflammation

The activation of the Bezold-Jarisch reflex by Phenylbiguanide has been shown to modulate inflammation . This could potentially be used to develop new treatments for inflammatory diseases .

Mechanism of Action

Target of Action

Phenylbiguanide (PBG) is primarily a 5-HT3 receptor agonist . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the central nervous system. It plays a crucial role in the regulation of neurotransmitters, particularly serotonin, which is involved in a wide range of physiological and psychological processes .

Mode of Action

As a 5-HT3 receptor agonist, PBG binds to these receptors and activates them . This activation triggers a series of biochemical reactions that lead to the release of dopamine, particularly in the nucleus accumbens of the brain . Dopamine is a neurotransmitter that plays a significant role in reward and pleasure centers in the brain .

Biochemical Pathways

The activation of 5-HT3 receptors by PBG leads to an increase in dopamine release . This process involves a complex network of biochemical pathways, including the serotonin and dopamine pathways. The downstream effects of this activation include changes in mood, cognition, and behavior, which are associated with the functions of these neurotransmitters .

Pharmacokinetics

Like other biguanides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, including the central nervous system

Result of Action

The primary molecular effect of PBG is the activation of 5-HT3 receptors, leading to increased dopamine release . On a cellular level, this can result in changes in neuronal activity and neurotransmission. The overall effects of PBG’s action depend on the specific physiological context, but they are generally associated with changes in mood and behavior due to the role of dopamine in these processes .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Phenylbiguanide . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Phenylbiguanide is used to make amanozine and benfosformin . There is ongoing research into the development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment .

properties

IUPAC Name

1-(diaminomethylidene)-2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCMXFWIMOWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-57-2 (mono-hydrochloride)
Record name Phenyl biguanide
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DSSTOX Substance ID

DTXSID90144508
Record name Phenyl biguanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenylbiguanide

CAS RN

102-02-3
Record name Phenylbiguanide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl biguanide
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Record name Phenyl biguanide
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Record name 1-phenylbiguanide
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Record name PHENYL BIGUANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of phenylbiguanide?

A1: Phenylbiguanide primarily acts as an agonist at serotonin 5-HT3 receptors. [, , , , ] This interaction triggers a cascade of downstream effects, particularly within the nervous system.

Q2: How does phenylbiguanide's interaction with 5-HT3 receptors affect the nervous system?

A2: Activation of 5-HT3 receptors by phenylbiguanide leads to various physiological responses, including:

  • Activation of vagal afferent fibers: This activation is crucial in eliciting the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , , ]
  • Modulation of acetylcholine release in the cortex: Phenylbiguanide can decrease potassium-evoked acetylcholine release in the rat cortex, highlighting its role in cholinergic neurotransmission. []
  • Influence on respiratory rhythm: Phenylbiguanide can induce long-lasting enhancement of rhythmic respiratory activity in turtle brain stems in vitro, suggesting a role in respiratory control mechanisms. []

Q3: What is the molecular formula and weight of phenylbiguanide?

A3: The molecular formula of phenylbiguanide is C8H11N5, and its molecular weight is 177.21 g/mol. []

Q4: What spectroscopic data is available for phenylbiguanide?

A4: Several spectroscopic techniques have been employed to characterize phenylbiguanide:

  • Nuclear Magnetic Resonance (NMR): 1H NMR studies have provided insights into the interaction of phenylbiguanide with membrane model systems, revealing its ability to partition across the membrane interface. []
  • Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with NMR and elemental analysis, has been used to confirm the hydrolysis product of dicyandiamide during phenylbiguanide synthesis as guanylurea. []

Q5: How do structural modifications of phenylbiguanide influence its activity?

A5: Research has shown that modifications to the phenyl ring or the biguanide moiety can significantly impact phenylbiguanide's affinity for 5-HT3 receptors. [] For instance, incorporating specific substituents found in arylpiperazines (high-affinity 5-HT3 ligands) into phenylbiguanide can modulate its binding affinity.

Q6: What is known about the pharmacokinetics of phenylbiguanide?

A6: While detailed pharmacokinetic studies are limited, research indicates that phenylbiguanide is rapidly metabolized in vivo. [, ] Its administration leads to a rapid onset of action, suggesting efficient distribution to target tissues.

Q7: What in vitro and in vivo models have been used to study phenylbiguanide?

A7: Researchers have employed a variety of models to investigate phenylbiguanide's effects:

  • Isolated Tissues: Studies on isolated rabbit common carotid arteries revealed that phenylbiguanide did not induce vasoconstriction or dilation, contrasting with the effects of 2-methyl-5-HT. []
  • Cell Cultures: Experiments using NG 108-15 cells (mouse neuroblastoma x rat glioma hybrid) demonstrated that phenylbiguanide triggers cation permeability via 5-HT3 receptor activation. []
  • Animal Models: Studies in anesthetized rats demonstrated phenylbiguanide's ability to evoke the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , ]

Q8: What is known about the toxicity profile of phenylbiguanide?

A8: Phenylbiguanide is primarily used as a research tool to study 5-HT3 receptor function. While it is generally considered safe for acute experimental use, detailed toxicological studies on long-term exposure are limited.

Q9: How is phenylbiguanide used to study the pulmonary chemoreflex?

A9: Phenylbiguanide is a potent activator of pulmonary C-fibers, triggering the pulmonary chemoreflex. [, , ] This reflex, characterized by apnea, bradycardia, and hypotension, is crucial for regulating cardiorespiratory responses.

Q10: What is the role of phenylbiguanide in understanding cardiac autonomic control?

A10: Phenylbiguanide has been instrumental in dissecting the neural pathways involved in regulating heart rate and blood pressure. [, , , , , ] Studies using this compound have highlighted the complex interplay between sympathetic and parasympathetic nervous systems in cardiovascular control.

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